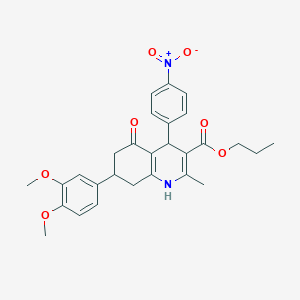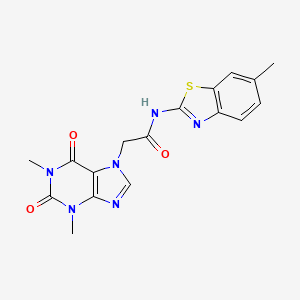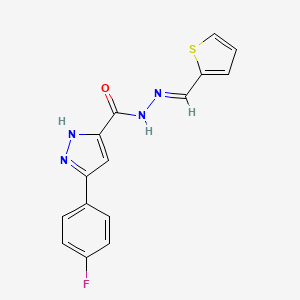
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
Core Structure: The compound belongs to the quinoline family, characterized by its bicyclic structure containing a quinoline ring fused with a cyclohexane ring.
Substituents: It has various substituents
化学反応の分析
Oxidation and Reduction: The compound may undergo oxidation (e.g., converting a methyl group to a carboxylate) or reduction (e.g., reducing the nitro group to an amine).
Substitution Reactions: The phenyl and methoxy groups can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are likely involved.
Major Products: The exact products depend on reaction conditions, but variations of the core structure may form.
科学的研究の応用
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural complexity and potential biological activity.
Anticancer Properties: Investigate its effects on cancer cells, especially considering the nitrophenyl moiety’s potential cytotoxicity.
Antioxidant Activity: The methoxyphenyl groups suggest antioxidant properties.
Neuropharmacology: Explore its impact on neuronal receptors.
作用機序
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or oxidative stress.
類似化合物との比較
Similar Compounds: Compare it to other quinoline derivatives, such as 7-substituted quinolines.
Uniqueness: Highlight its distinctive features, such as the combination of substituents.
特性
分子式 |
C28H30N2O7 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC名 |
propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O7/c1-5-12-37-28(32)25-16(2)29-21-13-19(18-8-11-23(35-3)24(15-18)36-4)14-22(31)27(21)26(25)17-6-9-20(10-7-17)30(33)34/h6-11,15,19,26,29H,5,12-14H2,1-4H3 |
InChIキー |
VTPWFOLZJMIDPC-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
